5-Hydroxyuracil
Overview
Description
5-Hydroxyuracil is a derivative of the nucleic acid base uracil, formed by the action of hydroxyl radicals on DNA . It is an oxidized form of cytosine produced by the oxidative deamination of cytosines by reactive oxygen species . This compound is considered a biomarker of DNA damage and has been studied in relation to various toxicological effects, including cancer and neurodegeneration .
Mechanism of Action
Target of Action
5-Hydroxyuracil, also known as Isobarbituric acid, is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary target of this compound is DNA, where it can cause damage and is considered a biomarker of DNA damage .
Mode of Action
This compound is an oxidized form of cytosine that is produced by the oxidative deamination of cytosines by reactive oxygen species . It can miscode for adenine and is potentially mutagenic .
Biochemical Pathways
The formation of this compound in DNA is a result of the action of hydroxyl radicals on DNA . This process is part of the oxidative stress response in cells, which can lead to DNA damage and potentially contribute to various pathological conditions, including cancer and neurodegenerative diseases .
Pharmacokinetics
Given its role in dna damage, it is likely that its presence and effects within the body are influenced by various factors, including the body’s dna repair mechanisms and the presence of reactive oxygen species .
Result of Action
The presence of this compound in DNA can lead to DNA damage, which has been linked to various toxicological effects, including cancer and neurodegeneration . For example, the synthesis of this compound in DNA is elevated in a number of cancer types, such as colon, lung, and breast cancer . This suggests that this compound might be involved in the initiation and advancement of these malignancies .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, exposure to ionizing radiation can lead to the formation of this compound in DNA . This suggests that environmental factors that increase the production of reactive oxygen species or hydroxyl radicals could potentially enhance the formation and effects of this compound .
Biochemical Analysis
Biochemical Properties
5-Hydroxyuracil plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It is formed by the action of hydroxyl radicals on DNA . This compound does not distort the DNA molecule and is bypassed by replicative DNA polymerases . It can miscode for adenine, making it potentially mutagenic . Enzymes such as DNA glycosylases are involved in the repair of this compound by excising the damaged base from DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is considered a biomarker of DNA damage and has been linked to the development of several cancers, including colon, lung, and breast cancer . Additionally, this compound can damage nerve cells’ DNA, potentially contributing to neurodegenerative diseases such as Parkinson’s and Alzheimer’s . It also plays a role in the toxic effects of radiation exposure, as it is formed in DNA following exposure to ionizing radiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form stable base pairs with all four bases in a DNA duplex, which can lead to miscoding and mutagenesis . The compound is produced by the oxidative deamination of cytosines by reactive oxygen species . It does not distort the DNA molecule and is bypassed by replicative DNA polymerases . Additionally, metal-mediated base-pair switching involving this compound has been demonstrated, which can induce DNA strand displacement and molecular device operations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer . The stability and degradation of this compound in DNA over time are important factors in understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the synthesis of this compound in DNA is elevated in a number of cancer types, suggesting a dose-dependent relationship . High doses of this compound may lead to toxic or adverse effects, including increased DNA damage and potential mutagenesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA damage and repair. It is produced by the oxidative deamination of cytosines by reactive oxygen species . Enzymes such as DNA glycosylases are responsible for excising this compound from DNA, thereby preventing mutagenesis . The compound’s involvement in these pathways highlights its role in maintaining genomic stability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the DNA damage response. It interacts with DNA glycosylases, which recognize and excise the damaged base from DNA . This interaction is crucial for the localization and accumulation of this compound in areas of DNA damage, facilitating its repair and preventing mutagenesis .
Subcellular Localization
This compound is localized within the nucleus, where it is incorporated into DNA as a result of oxidative damage . The compound’s activity and function are influenced by its subcellular localization, as it interacts with DNA glycosylases and other repair enzymes to excise the damaged base . This localization is essential for the effective repair of DNA damage and the maintenance of genomic stability.
Preparation Methods
5-Hydroxyuracil can be synthesized through the oxidative deamination of cytosine by reactive oxygen species This process involves the removal of an amino group from cytosine, resulting in the formation of this compound
Chemical Reactions Analysis
5-Hydroxyuracil undergoes several types of chemical reactions:
Oxidation: It is formed by the oxidative deamination of cytosine.
Substitution: It can form stable base pairs with all four bases in a DNA duplex.
Mutagenic Potential: It can miscode for adenine and is potentially mutagenic.
Common reagents and conditions used in these reactions include reactive oxygen species for oxidation and various DNA polymerases for substitution reactions. The major products formed from these reactions include this compound itself and potentially mutagenic DNA sequences.
Scientific Research Applications
5-Hydroxyuracil has several scientific research applications:
Cancer Research: It is studied as a biomarker of DNA damage in various cancer types, such as colon, lung, and breast cancer.
Neurodegenerative Diseases: Research has indicated its role in the emergence of neurodegenerative illnesses, including Parkinson’s and Alzheimer’s.
Radiation Exposure: It is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer.
DNA Nanotechnology: It is employed as a metal-responsive unit in the development of dynamic DNA nanodevices.
Comparison with Similar Compounds
5-Hydroxyuracil is unique in its formation through the oxidative deamination of cytosine by reactive oxygen species . Similar compounds include:
Uracil: The parent compound from which this compound is derived.
Cytosine: The nucleic acid base that undergoes oxidative deamination to form this compound.
5-Fluorouracil: A compound with similar structural properties but different biological effects, primarily used as a chemotherapeutic agent.
This compound stands out due to its role as a biomarker of DNA damage and its involvement in various toxicological effects .
Properties
IUPAC Name |
5-hydroxy-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJNVANOCZHTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174667 | |
Record name | Pyrimidine-2,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-41-3 | |
Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine-2,4,5-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine-2,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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